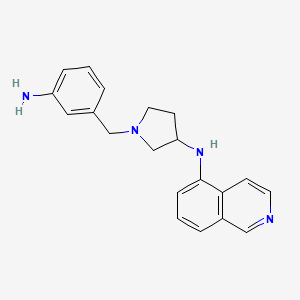
1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, substituted with a 2-methoxyphenyl group
Méthodes De Préparation
The synthesis of 1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds via cyclization to form the pyrrole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism by which 1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. The anti-inflammatory effects could be due to inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase.
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)-2,5-dihydro-1h-pyrrole can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Both compounds contain a 2-methoxyphenyl group, but differ in the heterocyclic ring structure.
2-(2-Methoxyphenyl)benzimidazole: This compound also features a 2-methoxyphenyl group but has a benzimidazole ring instead of a pyrrole ring. The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13NO |
|---|---|
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C11H13NO/c1-13-11-7-3-2-6-10(11)12-8-4-5-9-12/h2-7H,8-9H2,1H3 |
Clé InChI |
RLBTXTAZNWFWJJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CC=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)
![3-Ethyl-6-methylbenzo[c]isoxazole](/img/structure/B12885648.png)
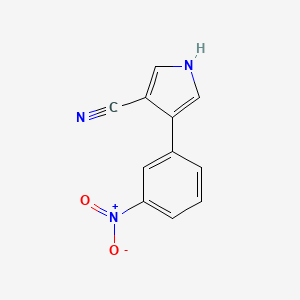

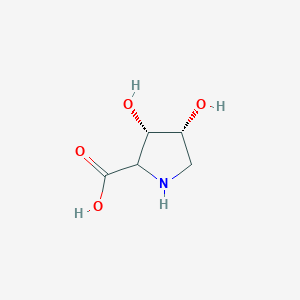

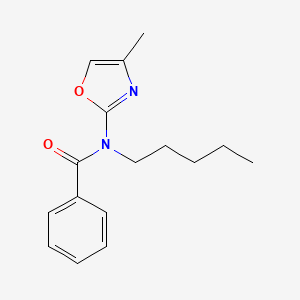
![2-(Methylthio)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B12885682.png)
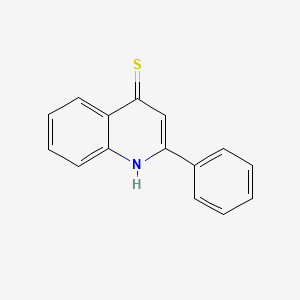
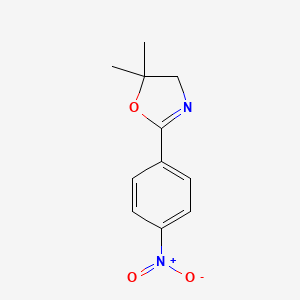
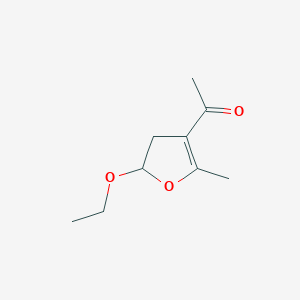
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline](/img/structure/B12885743.png)
